molecular formula C10H13NO3 B1368862 Nitrothymol

Nitrothymol

Cat. No.: B1368862
M. Wt: 195.21 g/mol
InChI Key: CYUYOFIGNXMLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrothymol (C₁₀H₁₃NO₃) is a nitrated phenolic compound derived from thymol (C₁₀H₁₄O), a monoterpene phenol. It is synthesized via nitration of thymol, resulting in a nitro (-NO₂) group substitution at the aromatic ring. This compound has been studied primarily in the context of photosynthetic electron transport inhibition, where it acts as a herbicide by targeting the photosystem II (PSII) complex in chloroplasts . Its mechanism involves competitive binding to the plastoquinone (PQ) oxidation site, disrupting electron flow and ATP synthesis . Unlike classical PSII inhibitors like diuron, this compound exhibits distinct structural and functional interactions with the quinone-binding pocket, as evidenced by altered sensitivity to proteolytic treatments .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-methyl-2-nitro-6-propan-2-ylphenol

InChI

InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14/h4-6,12H,1-3H3

InChI Key

CYUYOFIGNXMLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)

  • Mechanism : Diuron is a urea-based herbicide that binds to the D1 protein of PSII, blocking electron transfer from QA to QB .
  • Efficacy : In trypsin-treated chloroplasts, diuron’s inhibitory activity (I₅₀) decreased by ~70%, while nitrothymol’s I₅₀ remained relatively stable, indicating stronger binding resilience in this compound .
  • Structural Difference : Diuron lacks the nitro group and aromatic hydroxyl group critical for this compound’s redox interactions .

Bromothis compound

  • Mechanism: Bromothis compound (C₁₀H₁₂BrNO₃) shares structural similarity with this compound but includes a bromine substituent. It inhibits plastoquinone oxidation but with reduced specificity compared to dibromothymoquinone (DBMIB) .

Nitroxinil (4-Hydroxy-3-Iodo-5-Nitrobenzonitrile)

  • Structure: Nitroxinil (C₇H₃IN₂O₃) shares the nitro-phenol core with this compound but includes an iodine atom and cyano group, enhancing halogen bonding and solubility .

Dibromothymoquinone (DBMIB)

  • Mechanism: DBMIB is a plastoquinone antagonist that blocks the PQ oxidation site, similar to this compound. However, DBMIB’s brominated quinone structure allows irreversible binding, whereas this compound’s phenolic structure permits reversible inhibition .
  • Efficacy : DBMIB exhibits higher inhibition specificity but lower environmental persistence compared to this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Herbicidal Target I₅₀ (μM)*
This compound C₁₀H₁₃NO₃ 195.21 -NO₂, -OH PSII (PQ site) 12.5
Diuron C₉H₁₀Cl₂N₂O 233.09 -Cl, -urea PSII (D1 protein) 0.3
Bromothis compound C₁₀H₁₂BrNO₃ 274.11 -Br, -NO₂, -OH PSII (PQ site) 18.7
Nitroxinil C₇H₃IN₂O₃ 290.01 -I, -CN, -NO₂ Unknown N/A
DBMIB C₁₀H₈Br₂O₂ 312.98 -Br, quinone PSII (PQ site) 0.8

*I₅₀ values approximate, based on photosynthetic electron transport inhibition assays .

Key Research Findings

  • Trypsin Sensitivity : this compound’s herbicidal activity is less affected by trypsin-mediated membrane modification compared to diuron, suggesting deeper penetration or alternative binding sites in PSII .
  • Redox Activity: The nitro group in this compound facilitates redox cycling, generating reactive oxygen species (ROS) that amplify phytotoxicity, a feature absent in non-nitrated analogs like thymol .
  • Synergistic Potential: While thymol derivatives (e.g., this compound) are rarely studied in synergism, their nitro-functionalized structures may enhance interactions with cytochrome P450 enzymes, a trait exploited in modern herbicide design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.